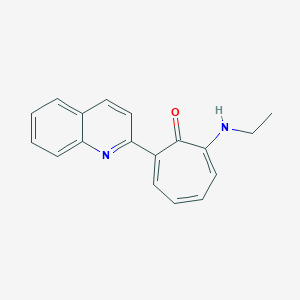![molecular formula C18H15Cl2FN2O B288090 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Compound X and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Compound X has been found to inhibit the production of certain cytokines that are involved in the inflammatory response. The precise mechanism of action of Compound X is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Studies have shown that Compound X can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Compound X has been found to inhibit the migration and invasion of cancer cells. In terms of its anti-inflammatory properties, Compound X has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Compound X in lab experiments is its potent anti-cancer and anti-inflammatory properties. Additionally, the synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and concentration of Compound X for use in lab experiments.
Orientations Futures
There are several future directions for research on Compound X. One of the primary areas of research is the development of novel therapeutic agents based on Compound X. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of Compound X in clinical trials.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound. Compound X has been found to have various scientific research applications, including its potential use as a novel therapeutic agent in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Compound X involves a multi-step process that begins with the reaction between 2,4-dichlorobenzoyl chloride and 5-fluoro-2-methyl-1H-indole. This reaction produces 2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide as the final product. The synthesis method of Compound X has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
Compound X has been found to have various scientific research applications. One of the primary applications of Compound X is in the field of cancer research. Studies have shown that Compound X has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, Compound X has been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Propriétés
Nom du produit |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C18H15Cl2FN2O |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15Cl2FN2O/c1-10-13(15-9-12(21)3-5-17(15)23-10)6-7-22-18(24)14-4-2-11(19)8-16(14)20/h2-5,8-9,23H,6-7H2,1H3,(H,22,24) |
Clé InChI |
QUABFICXMUTXJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![2-(Ethylamino)-7-[3-(2-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288030.png)